Product packaging for Butan-1-amine;formic acid(Cat. No.:CAS No. 18721-03-4)

Butan-1-amine;formic acid

Cat. No.: B8819741
CAS No.: 18721-03-4
M. Wt: 119.16 g/mol
InChI Key: ZQAVAOYDHNUKHF-UHFFFAOYSA-N
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Description

Contextualization of Amine-Carboxylic Acid Systems in Organic Synthesis

Amine-carboxylic acid systems are foundational in organic synthesis. The most classic interaction is the formation of an amide bond, a linkage crucial to the structure of proteins (where it is known as a peptide bond) and a key functional group in numerous pharmaceuticals and polymers. cuny.edu The direct synthesis of amides from amines and carboxylic acids typically involves the removal of a water molecule and often requires catalysts or activating agents to proceed efficiently. cuny.eduorgsyn.org Boron-based reagents, for instance, have been shown to be effective catalysts for direct amide formation, though these reactions often necessitate the removal of water through methods like azeotropic reflux. acs.org

Overview of Primary Reaction Products: N-Butylformamide and Butylammonium (B8472290) Formate (B1220265)

The interaction between butan-1-amine and formic acid primarily yields two distinct products depending on the reaction conditions: the salt, butylammonium formate, and the amide, N-butylformamide.

Butylammonium Formate

This compound is the product of the direct acid-base reaction where the proton from formic acid is transferred to the lone pair of electrons on the nitrogen atom of butan-1-amine. aip.org The resulting ionic salt, also referred to as butanammonium formate, is classified as a protic ionic liquid (PIL). aip.orgnih.gov PILs are formed through proton transfer from a Brønsted acid to a Brønsted base and are of significant research interest due to their unique physicochemical properties, such as low vapor pressure, thermal stability, and tunable solvent characteristics. aip.org The properties of butylammonium formate have been studied to understand the intermolecular interactions, particularly the extensive hydrogen-bond networks between the butylammonium cation and the formate anion, which govern its macroscopic properties like viscosity and conductivity. aip.orgacs.org

Physicochemical Properties of Butylammonium Formate
PropertyValue / DescriptionReference
IUPAC Namebutan-1-amine;formic acid nih.gov
Molecular FormulaC₅H₁₃NO₂ nih.gov
Molar Mass119.16 g/mol nih.gov
ClassificationProtic Ionic Liquid (PIL) aip.org
FormationAcid-base proton transfer from formic acid to butan-1-amine aip.org

N-Butylformamide

When a mixture of butan-1-amine and formic acid is heated, it can undergo a condensation reaction involving the elimination of a water molecule to form N-butylformamide. ontosight.ai This compound is an amide, characterized by a covalent bond between the nitrogen atom and the carbonyl carbon of the formyl group. ontosight.ai The N-formylation of amines is a significant transformation in organic synthesis, and using formic acid is a common method to achieve this. rsc.org N-Butylformamide is a colorless liquid used as a solvent and as an intermediate in the synthesis of pharmaceuticals and agrochemicals. ontosight.ai

Physicochemical Properties of N-Butylformamide
PropertyValue / DescriptionReference
IUPAC NameN-butylformamide ontosight.ai
Molecular FormulaC₅H₁₁NO ontosight.ai
Molar Mass101.15 g/mol ontosight.ai
Boiling Point~180-190 °C ontosight.ai
FormationCondensation reaction between butan-1-amine and formic acid with heat ontosight.ai

Academic Significance and Research Trajectories

The butan-1-amine and formic acid system is a valuable platform for both fundamental and applied research. The formation of butylammonium formate has made it a subject of study in the field of protic ionic liquids. Research in this area investigates how the structure of the constituent ions (the alkyl chain length of the amine and the nature of the carboxylate) influences the thermodynamic and transport properties of the resulting PIL, such as density, viscosity, and conductivity. aip.orgacs.org Understanding these relationships is crucial for designing PILs for specific applications, including their use as green solvents or electrolytes. aip.org

Beyond the formation of salts and amides, research into amine-carboxylic acid systems is exploring novel and unconventional transformations. For example, recent studies have developed catalytic methods that enable the formal cross-coupling of amines and carboxylic acids to form new carbon-carbon bonds, completely bypassing the traditional amide bond formation. acs.orgresearchgate.net These advanced nickel-catalyzed reactions, which involve the deamination of the amine and decarboxylation of the acid, represent a significant expansion of the synthetic toolbox, allowing for the construction of complex molecular architectures from simple, abundant starting materials. acs.orgresearchgate.net Such innovative research trajectories highlight the ongoing evolution of amine-acid chemistry and its potential to address challenges in fields like pharmaceutical development and materials science.

Properties

CAS No.

18721-03-4

Molecular Formula

C5H13NO2

Molecular Weight

119.16 g/mol

IUPAC Name

butan-1-amine;formic acid

InChI

InChI=1S/C4H11N.CH2O2/c1-2-3-4-5;2-1-3/h2-5H2,1H3;1H,(H,2,3)

InChI Key

ZQAVAOYDHNUKHF-UHFFFAOYSA-N

Canonical SMILES

CCCCN.C(=O)O

Origin of Product

United States

Synthetic Methodologies and Preparative Strategies

Condensation Reactions for N-Butylformamide Formation

The formation of N-butylformamide from butan-1-amine and formic acid is a cornerstone of amide synthesis. This transformation can be achieved through several pathways, often involving activation of the formic acid moiety to facilitate nucleophilic attack by the amine.

Catalytic Activation Mechanisms in Amide Synthesis

The direct condensation of an amine and a carboxylic acid to form an amide is often challenging due to the formation of a stable ammonium (B1175870) carboxylate salt. ucl.ac.uk To overcome this, catalytic activation is frequently employed. While direct thermal synthesis at high temperatures can proceed without a solvent, these conditions are harsh and not suitable for volatile or thermally sensitive reactants. ucl.ac.uk

Various catalysts can be used to promote the formylation of amines. These include both acid and organic catalysts that work in conjunction with formic acid. nih.gov Metal catalysts have also been shown to effectively formylate amines using formic acid as the formyl source. nih.gov For instance, the synthesis of N-butylformamide can be achieved through a reactive distillation process where the primary amine is bound to the formate (B1220265), indicating a strong interaction that facilitates the reaction. acs.org This process has demonstrated high product purity, exceeding 95 wt%. acs.org

Investigation of Solvent-Free Reaction Conditions

Solvent-free, or neat, reaction conditions represent a key principle of green chemistry, aiming to reduce waste and environmental impact. semanticscholar.orgijnc.ir While some thermal syntheses of amides can be carried out neat by heating the amine and acid mixture in an open flask, this method is generally limited to non-volatile and thermally stable reactants. ucl.ac.uk In some cases, solvent-free conditions for the reaction between carbon dioxide, hydrogen, and an amine compound to produce formamides did not result in a reaction. google.com However, the use of microwave irradiation in conjunction with a solid support like silica (B1680970) gel has been shown to be an effective solvent-free method for N-formylation. jetir.org This technique involves mixing the amine, formic acid, and acetic anhydride (B1165640) with silica gel to create a free-flowing powder that is then irradiated. jetir.org

Role of Ancillary Reagents (e.g., Acetic Anhydride) in Formylation

Ancillary reagents play a crucial role in activating the formyl group for amidation. Acetic formic anhydride (AFA), generated in situ from formic acid and acetic anhydride, is a highly effective formylating agent for a wide variety of amines, including simple alkyl and aromatic amines. nih.govjetir.orgacs.org This reagent allows for rapid and high-yielding formylation, often reaching completion in under 15 minutes with yields of 97–100%. nih.gov The reaction is typically conducted at low temperatures, such as -20 °C. nih.gov Historically, this method has been used for protecting amino groups in peptide synthesis. nih.gov The use of acetic formic anhydride is considered an excellent general procedure for preparing formyl derivatives of amines. acs.org

Generation and Characterization of Butylammonium (B8472290) Formate Adducts and Salts

The interaction between butan-1-amine and formic acid can lead to the formation of butylammonium formate, an adduct or salt, which exists in equilibrium with the starting materials and the final amide product.

Reaction Stoichiometry and Formation Equilibria

The reaction between an amine and a carboxylic acid initially forms an ammonium carboxylate salt. ucl.ac.uk In the case of butan-1-amine and formic acid, this results in the formation of butylammonium formate. The formation of this salt is an equilibrium process. google.com In the presence of PbI2, the transfer of a proton from formic acid to butylamine (B146782) is induced, indicating the formation of the butylammonium ion. rsc.org The equilibrium can be influenced by factors such as pH and the presence of other reagents. For instance, studies on the reactive extraction of carboxylic acids with amines show that the stoichiometry of the acid-amine complex can vary, with evidence for both 1:1 and 2:1 acid-amine species. researchgate.netresearchgate.net The equilibrium constants for these complexes can be determined, which is crucial for designing extraction processes. researchgate.netresearchgate.net

Sustainable and Green Chemical Engineering Approaches in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of formamides to develop more environmentally benign and economically viable processes. semanticscholar.orgijnc.irrasayanjournal.co.in

Key green approaches in chemical synthesis include:

Use of Catalysts: Catalysts are used in small amounts and can be recycled, reducing waste. nih.govmdpi.com

Solvent-Free Reactions: Conducting reactions without a solvent minimizes pollution and cost. semanticscholar.orgijnc.irmdpi.com

Alternative Energy Sources: Microwave and ultrasonic irradiation can accelerate reactions, reducing energy consumption and reaction times. semanticscholar.orgrasayanjournal.co.in

Renewable Feedstocks: Utilizing renewable resources instead of fossil fuels is a core principle. nih.gov

In the context of N-butylformamide synthesis, green methods include the use of carbon dioxide as a renewable C1 feedstock. researchgate.netwhiterose.ac.uk For example, a catalyst-free approach for N-formylation has been developed using sodium borohydride (B1222165) and carbon dioxide gas. researchgate.net Another sustainable method involves the hydrogenation of carbon dioxide to form formic acid, which is then reacted with the amine. researchgate.net Furthermore, the use of water as a solvent is a significant green approach, as it is non-toxic, non-flammable, and abundant. mdpi.com

Formic Acid as a C1 Building Block in Amination Reactions and Reductive Processes

Formic acid, the simplest carboxylic acid, has garnered significant attention in organic synthesis as a versatile and sustainable reagent. Due to its low toxicity, ease of handling, and status as a renewable C1 source, it offers an attractive alternative to more hazardous or complex reagents. csic.es It functions dually as a source of hydride for reductions and, in many modern catalytic systems, as a direct C1 building block for methylation and other alkylation reactions. csic.esd-nb.info Its utility is prominent in the synthesis of amines through various amination and reductive strategies.

The Leuckart-Wallach Reaction

A classic method for the reductive amination of aldehydes and ketones is the Leuckart-Wallach reaction. mdpi.comnumberanalytics.com In this process, formic acid or its derivatives, such as ammonium formate or formamide (B127407), serve as both the nitrogen donor and the reducing agent. alfa-chemistry.comwikipedia.org The reaction typically requires high temperatures, often exceeding 120°C. wikipedia.org

The mechanism begins with the formation of an iminium ion from the carbonyl compound and an amine (or ammonia (B1221849) derived from ammonium formate). alfa-chemistry.comwikipedia.org This intermediate is subsequently reduced by a hydride transfer from a formate anion, which decomposes to release gaseous carbon dioxide, driving the reaction to completion. alfa-chemistry.comname-reaction.com The reaction is a powerful tool for converting carbonyls into their corresponding amines, generally stopping at the secondary or tertiary amine stage. alfa-chemistry.com For instance, the synthesis of butan-1-amine can be achieved via the reductive amination of butyraldehyde. researchgate.net However, the Leuckart-Wallach reaction has some drawbacks, including the high temperatures required and the potential for N-formylated byproducts. alfa-chemistry.com

The Eschweiler-Clarke Reaction

A related and widely used process is the Eschweiler-Clarke reaction, which specifically achieves the exhaustive N-methylation of primary or secondary amines to yield tertiary amines. name-reaction.comwikipedia.org In this reaction, formaldehyde (B43269) acts as the C1 building block, providing the methyl group, while an excess of formic acid serves as the reducing agent. wikipedia.orgnrochemistry.com

The reaction proceeds through the formation of an iminium ion from the starting amine and formaldehyde. name-reaction.comjk-sci.com This ion is then reduced by formic acid, which donates a hydride and releases carbon dioxide. wikipedia.org For a primary amine like butan-1-amine, this process repeats to add a second methyl group, yielding N,N-dimethylbutan-1-amine. name-reaction.com A key advantage of the Eschweiler-Clarke reaction is that it prevents over-alkylation, meaning the reaction ceases once the tertiary amine is formed, and no quaternary ammonium salts are produced. wikipedia.org This is because a tertiary amine cannot form a new iminium ion with formaldehyde.

Table 1: Comparison of Classical Amination Reactions Involving Formic Acid

Reaction Starting Materials C1 Source for Alkylation Role of Formic Acid Typical Product
Leuckart-Wallach Aldehyde/Ketone, Ammonium Formate/Formamide Carbonyl Carbon Reducing Agent & Nitrogen Source (via derivative) Primary/Secondary/Tertiary Amine
Eschweiler-Clarke Primary/Secondary Amine, Formaldehyde Formaldehyde Reducing Agent (Hydride Donor) Tertiary Amine

Modern Catalytic N-Alkylations

Recent advancements have focused on developing catalytic systems that utilize formic acid directly as the C1 source for N-alkylation, providing greener and more efficient pathways. csic.esresearchgate.net These methods often employ homogeneous or heterogeneous catalysts to facilitate the reaction under milder conditions than classical methods.

For example, various metal complexes and nanoparticles, including those based on platinum, ruthenium, and iridium, have been shown to effectively catalyze the N-methylation of amines using formic acid as the methylating agent, often in the presence of a silane (B1218182) as a co-reductant. csic.esorganic-chemistry.org In 2014, a protocol using a platinum catalyst was developed for the one-pot synthesis of over 35 different methylamines in high yields from formic acid. csic.es

Boron-based Lewis acids, such as B(C₆F₅)₃, have also emerged as effective metal-free catalysts for the N-alkylation of amines with carboxylic acids, including the N-methylation with formic acid. nih.govthieme-connect.com These reactions proceed in the presence of a silane reducing agent, with the boron catalyst enabling the crucial C-N bond formation. thieme-connect.com This methodology has proven robust, with dozens of primary and secondary amines being successfully methylated. thieme-connect.com

Table 2: Selected Examples of Catalytic N-Methylation of Amines with Formic Acid as the C1 Source

Amine Substrate Catalyst System Conditions Product Yield (%) Reference
Aniline B(C₆F₅)₃ (1.0 mol%), PhSiH₃ n-Bu₂O, 120 °C, 20 h N-Methylaniline 91 thieme-connect.com
Benzylamine B(C₆F₅)₃ (1.0 mol%), PhSiH₃ n-Bu₂O, 120 °C, 20 h N-Methylbenzylamine 94 thieme-connect.com
Dibenzylamine B(C₆F₅)₃ (1.0 mol%), PhSiH₃ n-Bu₂O, 120 °C, 20 h N-Methyldibenzylamine 96 thieme-connect.com
Morpholine B(C₆F₅)₃ (1.0 mol%), PhSiH₃ n-Bu₂O, 120 °C, 20 h N-Methylmorpholine 92 thieme-connect.com
Aniline [Pt/C] HCOOH, Ph₂SiH₂, 80 °C N,N-Dimethylaniline 95 csic.es
4-Fluoroaniline [Pt/C] HCOOH, Ph₂SiH₂, 80 °C N,N-Dimethyl-4-fluoroaniline 99 csic.es

Computational Chemistry and Theoretical Investigations

Quantum Mechanical and Density Functional Theory (DFT) Studies

Quantum mechanical and DFT calculations offer a powerful lens through which to view the intricacies of butylammonium (B8472290) formate (B1220265). These methods provide a fundamental understanding of its electronic structure and how this governs its chemical behavior.

DFT has been employed to investigate reaction mechanisms involving butan-1-amine and formic acid. For instance, in the context of direct reductive amination, where an amine and a carbonyl compound react in the presence of a reducing agent like formic acid, DFT studies have been used to elucidate the reaction mechanism. rsc.org These studies can pinpoint the rate-determining step, which in some systems is the hydride transfer from the formate anion to a protonated imine. rsc.org

The transition state is a fleeting, high-energy arrangement of atoms that exists between reactants and products. vaia.com Calculating the structure of these transition states is computationally intensive but crucial for understanding reaction kinetics. mit.edu For reactions involving species like butylammonium formate, theoretical methods can model these transient structures, providing insights into the energy barriers of a reaction. vaia.comucsb.edu The geometry of saddle points on the potential energy surface, which correspond to transition states, can be optimized using DFT methods. acs.org

The potential energy surface (PES) is a conceptual map of the energy of a molecule as a function of its geometry. libretexts.orgwayne.edu It provides a landscape of stable conformations (valleys) and the transition states (saddle points) that connect them. wayne.edu For a system like butylammonium formate, the PES can describe the energy changes associated with bond rotations and intermolecular interactions. libretexts.orgbeilstein-journals.org

Computational methods can explore the conformational possibilities of the butylammonium cation and the formate anion, identifying the most stable arrangements. beilstein-journals.org This analysis is crucial for understanding how the ions pack in the solid state and interact in solution. The dynamics of how the system moves on this energy surface, including vibrational motions and conformational changes, can also be simulated. acs.org

DFT calculations can predict various electronic properties and reactivity descriptors. These include the distribution of electron density, molecular orbital energies (such as HOMO and LUMO), and atomic charges. ebi.ac.uk These descriptors help in understanding the nucleophilic and electrophilic nature of different parts of the molecule. science.gov For instance, the nitrogen atom in butan-1-amine is a nucleophilic center, a characteristic that can be quantified through computational analysis. ebi.ac.uk The reactivity of the amine can be correlated with theoretical parameters, providing a quantitative understanding of its chemical behavior. ebi.ac.uk

Below is a table of computed properties for Butan-1-amine;formic acid from the PubChem database. nih.gov

PropertyValue
Molecular Weight119.16 g/mol
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count3
Rotatable Bond Count2
Exact Mass119.094628657 Da
Topological Polar Surface Area63.3 Ų
Heavy Atom Count8

Analysis of Potential Energy Surfaces and Conformational Dynamics

Molecular Modeling of Intermolecular Interactions within Butylammonium Formate Systems

The interaction between the butylammonium cation and the formate anion is a key feature of this compound. Molecular modeling techniques are used to study these non-covalent interactions, which are primarily electrostatic and hydrogen-bonding in nature. DFT calculations have been used to determine the optimized structures and interaction energies between the ion pairs in N-butylammonium carboxylate ionic liquids, including the formate. acs.org These studies have shown that the strength of the interaction energy correlates with physical properties like viscosity. acs.org

The hydrogen bonding between the ammonium (B1175870) protons of the cation and the oxygen atoms of the formate anion is a dominant interaction. Molecular dynamics simulations can provide a dynamic picture of these interactions in the liquid state, showing how the ions are solvated and how they associate with each other. researchgate.net

Theoretical Investigations into Chemical Degradation Pathways and Thermodynamic Stability

Theoretical methods are also valuable for investigating the stability of butylammonium formate and its potential degradation pathways. This includes assessing the thermodynamics of various decomposition reactions.

One potential degradation pathway for the butylammonium cation, particularly under basic conditions, is the Hofmann elimination. masterorganicchemistry.comorganic-chemistry.org This is an E2 elimination reaction where a beta-hydrogen is abstracted, leading to the formation of an alkene (in this case, but-1-ene) and tributylamine. researchgate.net The Hofmann elimination is known to favor the formation of the least substituted alkene. masterorganicchemistry.com While typically occurring under strong base, theoretical studies can model the reaction pathway and determine the activation energy for this process. numberanalytics.com Computational studies have explored Hofmann eliminations in similar quaternary ammonium cations, sometimes initiated by photochemical processes. researchgate.net

Nucleophilic attack is another important reaction mechanism. nih.gov In the context of butylammonium formate, the formate anion could potentially act as a nucleophile, or external nucleophiles could attack the butyl group of the cation. Computational studies can model the potential energy surfaces for such S_N2 reactions, identifying the transition states and predicting reaction barriers. nih.gov The competition between elimination and substitution reactions is a classic area of study in organic chemistry where computational methods can provide significant clarification. nih.gov

Simulation of Spectroscopic Properties for Mechanistic Correlation

Computational chemistry offers powerful tools for investigating the structure and dynamics of molecular complexes such as the one formed between butan-1-amine and formic acid. The simulation of spectroscopic properties, including vibrational (Infrared) and Nuclear Magnetic Resonance (NMR) spectra, is particularly crucial. By comparing theoretically predicted spectra with experimental data, researchers can gain detailed insights into the molecular geometry, the nature of intermolecular interactions, and the extent of proton transfer, which are central to understanding the compound's mechanistic behavior. dokumen.pub

Density Functional Theory (DFT) is a widely employed quantum mechanical method for these simulations, often utilizing functionals like B3LYP or PBE in conjunction with appropriate basis sets (e.g., 6-311++G(d,p)). nih.gov These calculations can model the system in the gas phase or simulate solvent effects, providing a comprehensive picture of the compound's properties under various conditions. schrodinger.combohrium.com

Vibrational Spectra Simulation (FTIR)

The interaction between butan-1-amine and formic acid can result in either a hydrogen-bonded neutral complex (H-bonded) or a proton-transferred ion pair (n-butylammonium formate). These two forms have distinct vibrational signatures. Theoretical calculations of vibrational frequencies can predict the Infrared (IR) spectra for both potential structures. A key area of interest is the stretching frequencies of the O-H group in formic acid and the N-H group in the amine.

In the case of proton transfer, the characteristic broad O-H stretching band of the carboxylic acid dimer (typically around 2500-3300 cm⁻¹) disappears, and new bands corresponding to the N⁺-H stretching vibrations of the ammonium cation appear. ku.dk Computational models can accurately predict the positions of these bands. For instance, studies on formic acid dimers have shown excellent agreement between experimental and DFT-calculated vibrational wavenumbers, confirming the validity of the theoretical approach. researchgate.net

The analysis of calculated vibrational frequencies, often aided by Potential Energy Distribution (PED) analysis, allows for the unambiguous assignment of spectral bands to specific molecular motions. nih.gov A comparison of calculated frequencies for the butan-1-amine:formic acid system with experimental FTIR data can definitively confirm the formation of the n-butylammonium formate salt.

Table 1: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for Formic Acid Dimers (A Model System)

Vibrational ModeDescriptionCalculated (B3LYP/6-31G(d,p))Experimental
ν₉O-H stretch30733082
ν₁₇C=O stretch17461754
ν₁₈C-H in-plane bend13911387
ν₁₉O-C-O scissor12211218
ν₂₃O-H···O out-of-plane bend916922

This table illustrates the accuracy of DFT calculations for a related hydrogen-bonded system. A similar analysis for the this compound complex would be used to correlate its specific structure with its observed spectrum. Data adapted from theoretical studies on formic acid dimers. researchgate.net

NMR Spectra Simulation

NMR spectroscopy is highly sensitive to the local electronic environment of atomic nuclei. Computational methods can predict ¹H and ¹³C NMR chemical shifts, which are invaluable for structural elucidation. schrodinger.comnmrdb.org For the butan-1-amine and formic acid system, the chemical shift of the proton involved in the hydrogen bond is a critical indicator of structure.

In a neutral, H-bonded complex, this proton would remain associated with the oxygen of formic acid, and its chemical shift would be significantly different from that in a proton-transferred salt, where it would be bonded to the nitrogen of the amine. nih.gov Theoretical calculations can predict the chemical shifts for both scenarios. The excellent match between calculated and experimental chemical shifts for known compounds lends high confidence to these predictive models. schrodinger.com By comparing the predicted shifts for the N-H and C-H protons adjacent to the nitrogen atom with the experimental spectrum of the this compound compound, the ionic nature of the adduct can be confirmed. aip.orgmdpi.com

Table 2: Hypothetical Calculated ¹H NMR Chemical Shifts (ppm) for Different Structures of the Butan-1-amine:Formic Acid Adduct

ProtonH-Bonded Complex (Calculated)Ion Pair (Calculated)Mechanistic Interpretation
H -COOH~10.0 - 12.0-Signal disappears upon proton transfer.
NH~1.0 - 2.5-Original amine proton signals are replaced.
N⁺H-~7.0 - 8.5Appearance of a new signal downfield confirms the formation of the ammonium cation.
α-CH~2.6~2.9A downfield shift is expected due to the positive charge on the adjacent nitrogen atom.

This table presents expected chemical shift ranges based on general principles and computational studies of similar acid-base systems. nih.govaip.org It demonstrates how simulated NMR data can be used to distinguish between possible structures and thus provide mechanistic correlation.

Mechanistic Studies of Butan 1 Amine;formic Acid Reactivity and Transformations

Detailed Reaction Pathways of N-Formylation

The N-formylation of amines, a fundamental transformation in organic synthesis, can be achieved using formic acid as the formylating agent. The reaction between butan-1-amine and formic acid to yield N-butylformamide generally proceeds through a nucleophilic acyl substitution mechanism.

The most straightforward pathway involves the direct reaction between the amine and formic acid. researchgate.nettandfonline.com In this process, the nitrogen atom of butan-1-amine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of formic acid. This forms a tetrahedral intermediate. Subsequent elimination of a water molecule from this intermediate yields the final N-formylated product, N-butylformamide. researchgate.nettandfonline.com This condensation reaction can often be facilitated by heating and the removal of water, for instance, by using a Dean-Stark trap with a solvent like toluene. scispace.com

Several catalytic systems have been developed to enhance the efficiency of this reaction under milder conditions. nih.gov

Acid Catalysis: Brønsted acids can protonate the carbonyl oxygen of formic acid, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the amine. nih.govrsc.org For example, silica-supported perchloric acid (HClO4-SiO2) has been shown to catalyze the N-formylation of amines. nih.gov Similarly, heterogeneous catalysts like Amberlite IR-120[H+] resin can be used, often in conjunction with microwave irradiation to accelerate the reaction. nih.gov A proposed mechanism with an acid catalyst involves the activation of formic acid, followed by the amine's nucleophilic attack and subsequent dehydration to form the formamide (B127407). nih.govrsc.org

Metal Catalysis: Lewis acidic metal catalysts, such as those involving indium or zinc, can also promote N-formylation. nih.govpsu.edu Zinc metal, for instance, is proposed to react with formic acid to generate zinc formate (B1220265), which then acts as a Lewis acid to coordinate with the carbonyl oxygen of another formic acid molecule. This activation facilitates the nucleophilic attack by the amine, leading to the formamide after dehydration. psu.edu

Other Catalysts: Other catalytic systems, such as molecular iodine, have also been employed. organic-chemistry.org The proposed mechanism suggests that in situ generated hydriodic acid (HI) protonates the formic acid, thereby activating it for the subsequent nucleophilic attack by the amine. organic-chemistry.org

The general mechanism for N-formylation of an amine with formic acid is depicted below:

Figure 1: Proposed mechanism for N-formylation of amines using formic acid. Step 1: Nucleophilic attack of the amine on the carbonyl carbon of formic acid. Step 2: Formation of a tetrahedral intermediate. Step 3: Elimination of a water molecule to furnish the desired formylated product.

The reaction can often be performed under solvent-free conditions, making it an environmentally benign process. tandfonline.com While the reaction proceeds without a catalyst, the use of catalysts can significantly reduce reaction times and improve yields. tandfonline.commedcraveonline.com

Role in Electrocatalytic Processes and Formate Oxidation

The combination of butan-1-amine and formic acid, or more broadly, amines and formate, plays a significant role in electrocatalytic processes, particularly in the context of formate oxidation. Formate is a promising fuel for direct liquid fuel cells, and its efficient electrochemical oxidation is a key area of research.

The mechanism of formate electrooxidation can be influenced by the presence of amines. In some systems, particularly those involving first-row transition metal complexes like nickel and cobalt, pendent amine groups on the catalyst's ligand framework are crucial for high catalytic turnover rates. lidsen.comrsc.org A proposed mechanism involves the coordination of the formate anion to the metal center. lidsen.com This is followed by a β-deprotonation step, where the amine group abstracts the formyl hydrogen as a proton, concomitant with a two-electron transfer to the metal center. lidsen.com Subsequent oxidation and deprotonation steps regenerate the active catalyst. lidsen.com

While the exact mechanism can vary, a common feature in the thermal and electrocatalytic oxidation of formate is the cleavage of the C-H bond and the formation of a metal-hydride intermediate. lidsen.com The rate of formate oxidation has been shown to correlate with the pKa of the amine substituent in some nickel complexes, highlighting the amine's role in the proton transfer step. lidsen.com

The general mechanism for formate oxidation often involves hydride transfer to a metal catalyst. lidsen.comrsc.org The presence of an amine can facilitate this process, potentially through hydrogen bonding interactions that stabilize the transition state.

Contributions to Asymmetric Transfer Hydrogenation Mechanisms

Formic acid, often in combination with a tertiary amine like triethylamine (B128534), is a widely used hydrogen source in asymmetric transfer hydrogenation (ATH) reactions. nih.govmdpi.com This method is crucial for the enantioselective synthesis of chiral alcohols and amines from prochiral ketones and imines, respectively. Butan-1-amine, as a primary amine, is less commonly used as the base in these systems compared to triethylamine, but the fundamental principles of the involvement of an amine are relevant.

The catalytic cycle for ATH using a typical ruthenium-based catalyst, such as those developed by Noyori, involves several key steps. mdpi.comrsc.org In the presence of a formic acid/triethylamine mixture, the pre-catalyst is activated to form a ruthenium hydride species, which is the active reducing agent. rsc.org

The mechanism proceeds through the formation of a formate complex with the metal catalyst. rsc.org This is followed by decarboxylation to generate the metal hydride. rsc.org The substrate (e.g., a ketone) then coordinates to the metal hydride, and the hydride is transferred to the carbonyl carbon, while a proton is transferred to the carbonyl oxygen, often from an amine ligand on the catalyst or from the solvent. rsc.orgscholaris.ca

The ratio of formic acid to the amine base can significantly influence the reaction rate and selectivity. nih.gov The amine serves to deprotonate the formic acid, but an excess can compete with the substrate for coordination to the catalyst. mdpi.com Hydrogen bonding within the formic acid/triethylamine mixture has been identified as a sensitive indicator of the system's transfer hydrogenation activity. rsc.org

While primary amines like butan-1-amine are not the standard choice for the base in these reactions, the study of various amines has been crucial in optimizing the process and understanding the role of the base in the catalytic cycle. researchgate.net

Investigations into Oxidative Degradation Mechanisms of Amines

The oxidative degradation of amines is a significant issue in various industrial applications, such as carbon capture technologies that utilize amine-based solvents. hw.ac.ukntnu.no While specific studies focusing on the oxidative degradation of the "butan-1-amine;formic acid" salt are not prevalent, the general mechanisms of aliphatic amine degradation provide relevant insights.

The oxidation of aliphatic amines like butan-1-amine is believed to proceed through a radical-mediated autoxidation mechanism. ntnu.noresearchgate.net The initial step can involve the abstraction of a hydrogen atom from the carbon alpha to the nitrogen atom, or the abstraction of an electron from the nitrogen lone pair. ntnu.no This leads to the formation of radical intermediates.

In the presence of oxygen, these radicals can react to form various degradation products. For primary aliphatic amines, oxidation can lead to the formation of aldehydes, carboxylic acids (including formic acid), and ammonia (B1221849). researchgate.net The amine group itself can be oxidized to nitroso or nitro compounds under certain conditions.

The presence of formic acid in a system with butan-1-amine could potentially influence the degradation pathways, although this is not extensively documented. Formic acid itself can be oxidized or reduced, and its acidic nature will affect the protonation state of the amine, which in turn influences the amine's reactivity towards oxidation. researchgate.net Protonation of the amine group generally reduces its susceptibility to oxidation by eliminating the lone pair as a site for electron abstraction. researchgate.net

Studies on the ozonation of simple aliphatic amines have shown that the initial and rapid step is an oxygen-transfer reaction. rsc.orgx-mol.com For primary amines, this can lead to the formation of hydroxylamines and subsequently nitroalkanes as major products. rsc.orgx-mol.com Minor pathways can lead to N-dealkylation via alkylamino alcohol intermediates. rsc.orgx-mol.com

Mechanistic Insights into Carbon Dioxide Reduction via Formate Intermediates

The chemical fixation of carbon dioxide (CO2) into valuable chemicals is a critical area of green chemistry. The reaction of CO2 with amines and a reducing agent can lead to the formation of formamides, with formate species acting as key intermediates.

One pathway for the N-formylation of amines with CO2 involves the use of a hydrosilane as the reductant. acs.org Mechanistic studies suggest that the reaction can proceed via the initial reduction of CO2 to a formoxysilane intermediate. This intermediate then reacts with the amine to produce the N-formylated product. acs.org The amine can play a non-innocent role in this process, potentially assisting in the CO2 reduction step. acs.org

An alternative pathway involves the reaction of the amine with CO2 to form a carbamate (B1207046) salt. acs.org This carbamate can then be reduced to the formamide. The stability of the carbamate formed depends on the nature of the amine. acs.org

In the context of catalytic hydrogenation, amine-promoted hydrogenation of CO2 to methanol (B129727) often proceeds through a formamide intermediate. osti.govfrontiersin.orgresearchgate.net This involves the reaction of CO2 with a primary or secondary amine to form carbamate or bicarbonate species, which are then reduced to formate. frontiersin.org The formate can then react with the amine to form a formamide. researchgate.net

The subsequent hydrogenation of the formamide intermediate is a critical step. This can proceed via two main pathways:

Deoxygenative hydrogenation: This involves C-O bond cleavage and results in the N-methylation of the amine. frontiersin.orgresearchgate.net

Deaminative hydrogenation: This involves C-N bond cleavage, leading to the formation of methanol and regeneration of the amine. frontiersin.orgresearchgate.net

The selectivity between these two pathways is highly dependent on the catalyst and reaction conditions. The addition of a base can promote C-N cleavage by deprotonating a hemiaminal intermediate that forms during the formamide hydrogenation, thus favoring methanol production. frontiersin.orgresearchgate.net

Advanced Analytical Methodologies for Reaction Monitoring and Product Characterization

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the structural details of reactants, intermediates, and products. By probing the interactions of molecules with electromagnetic radiation, these methods provide detailed information on bonding, functional groups, and molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Probes

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining molecular structure. By measuring the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the chemical environment of each atom. This allows for the unambiguous identification of reaction products and offers insights into the reaction mechanism by detecting key structural changes.

When butan-1-amine reacts with formic acid, NMR can differentiate between the formation of the ionic salt (butylammonium formate) and the covalent amide (N-butylformamide).

Formation of Butylammonium (B8472290) Formate (B1220265): In an acid-base reaction, the amine group of butan-1-amine is protonated by formic acid, forming the butylammonium cation and the formate anion.

In the ¹H NMR spectrum, the protonation of the amine nitrogen leads to a downfield shift of the protons on the adjacent carbon (α-carbon). The -NH₃⁺ protons themselves would appear as a broad signal. aip.org

In the ¹³C NMR spectrum, the carbon atoms of the butyl group, particularly the α-carbon, would show shifts indicative of the electron-withdrawing effect of the newly formed -NH₃⁺ group. acs.org The formate carbon would appear as a distinct signal. researchgate.net

Formation of N-butylformamide: This amide is formed via a condensation reaction, which typically requires heat or a catalyst to remove water.

The ¹H NMR spectrum of N-butylformamide shows a characteristic signal for the formyl proton (-CHO) and distinct signals for the protons on the butyl chain attached to the nitrogen. rsc.org

The ¹³C NMR spectrum provides a clear signal for the carbonyl carbon (C=O) of the amide, which appears in a different region from the carboxylate carbon of formate. rsc.org

By analyzing the NMR spectra of the reaction mixture over time, the relative concentrations of reactants, the salt, and the amide can be determined, providing a probe into the reaction kinetics and mechanism. aip.org

Table 1: Representative NMR Data for Products of the Butan-1-amine and Formic Acid Reaction

Compound Nucleus Chemical Shift (ppm) Description
Butylammonium formate ¹H ~8.4 Formate proton (HCOO⁻) researchgate.net
¹H ~3.0 Methylene group adjacent to -NH₃⁺
¹³C ~170 Formate carboxylate carbon (HCOO⁻) researchgate.net
N-butylformamide ¹H ~8.0 Formyl proton (-NH-CH O) rsc.org
¹H ~3.2 Methylene group adjacent to N (-CH₂ -NH) rsc.org
¹³C ~163 Amide carbonyl carbon (-C =O) rsc.org

Note: Specific chemical shifts can vary based on the solvent and concentration.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. Each type of bond and functional group vibrates at a characteristic frequency, allowing FTIR to serve as a molecular "fingerprint" and a tool for identifying the functional groups present.

In the reaction of butan-1-amine and formic acid, FTIR can effectively monitor the consumption of reactants and the formation of products by tracking key vibrational bands.

Reactants:

Butan-1-amine (a primary amine): Shows two characteristic N-H stretching bands around 3400-3300 cm⁻¹ and an N-H bending (scissoring) vibration around 1650-1580 cm⁻¹. google.comnist.gov

Formic acid (a carboxylic acid): Exhibits a very broad O-H stretching band from 3300-2500 cm⁻¹ and a sharp C=O (carbonyl) stretching band around 1710 cm⁻¹. nih.gov

Products:

Butylammonium Formate (Salt): The formation of the salt is indicated by the disappearance of the reactant peaks and the appearance of new bands. A broad N-H stretching band for the -NH₃⁺ group appears around 3200-2800 cm⁻¹. The carboxylic acid C=O peak disappears and is replaced by a strong asymmetric stretching band for the carboxylate ion (COO⁻) around 1600-1550 cm⁻¹. acs.orgnih.govresearcher.life

N-butylformamide (Amide): The formation of the amide is confirmed by the appearance of a strong C=O stretching band (Amide I band) around 1680-1630 cm⁻¹ and an N-H bending vibration (Amide II band) around 1570-1515 cm⁻¹. A single N-H stretching band for the secondary amide appears around 3350-3310 cm⁻¹. nist.gov

Table 2: Key FTIR Absorption Frequencies for Reaction Analysis

Functional Group Vibration Type Typical Wavenumber (cm⁻¹) Compound(s)
O-H (Carboxylic Acid) Stretch, very broad 3300 - 2500 Formic Acid nih.gov
N-H (Primary Amine) Stretch, two bands 3400 - 3300 Butan-1-amine google.com
C=O (Carboxylic Acid) Stretch, sharp ~1710 Formic Acid nih.gov
N-H⁺ (Ammonium) Stretch, broad 3200 - 2800 Butylammonium Formate
COO⁻ (Carboxylate) Asymmetric Stretch 1600 - 1550 Butylammonium Formate acs.org
C=O (Secondary Amide) Stretch (Amide I) 1680 - 1630 N-butylformamide nist.gov
N-H (Secondary Amide) Bend (Amide II) 1570 - 1515 N-butylformamide nist.gov

Mass Spectrometry Techniques for Identification and Quantification

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is highly sensitive and provides molecular weight and structural information, making it ideal for identifying reaction products and intermediates, even at very low concentrations.

Electrospray Ionization (ESI-MS) for Non-Volatile Species

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar, non-volatile, and thermally labile compounds. uni-marburg.de It generates ions directly from a solution, making it the ideal MS method for detecting the ionic salt product, butylammonium formate.

In the analysis of the butan-1-amine and formic acid reaction mixture, ESI-MS would be performed in positive ion mode to detect the butylammonium cation.

Expected Ion: The butan-1-amine molecule (C₄H₁₁N, molecular weight 73.14 g/mol ) would be protonated to form the butylammonium ion [C₄H₁₁NH]⁺.

Observed m/z: This would result in a prominent peak at an m/z value corresponding to the protonated molecule [M+H]⁺, which is approximately 74.1.

The presence of formic acid in the mobile phase often facilitates the protonation of amines for ESI-MS analysis. purdue.educonicet.gov.ar The detection of the m/z 74.1 ion would confirm the presence of the butylammonium cation, the cationic part of the salt product. The formate anion is typically not observed in positive ion mode but its presence is inferred.

Table 3: ESI-MS Data for Butylammonium Formate Identification

Compound Ionization Mode Expected Ion Theoretical m/z

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Products

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. uah.edu It is the method of choice for the analysis of volatile and semi-volatile compounds. In the context of the butan-1-amine and formic acid reaction, GC-MS is used to identify and quantify the unreacted starting materials and any volatile products, such as the amide N-butylformamide. The non-volatile salt, butylammonium formate, would not be detected by GC-MS without derivatization.

Analysis of N-butylformamide: If the reaction conditions promote condensation, N-butylformamide (C₅H₁₁NO, molecular weight 101.15 g/mol ) can be formed. rsc.org This amide is sufficiently volatile to be analyzed by GC-MS. rsc.orgplos.org The mass spectrum of N-butylformamide would show a molecular ion peak (M⁺) at m/z 101, along with a characteristic fragmentation pattern that can be used for definitive identification. nist.govnih.gov

Analysis of Reactants: GC-MS can also detect any unreacted butan-1-amine, allowing for the calculation of reactant conversion.

GC-MS is a powerful tool for determining the yield of the formylation reaction and for identifying other potential volatile byproducts. google.comrsc.org

Table 4: GC-MS Data for Volatile Product Characterization

Compound Molecular Formula Molecular Weight ( g/mol ) Expected Molecular Ion (m/z)
Butan-1-amine C₄H₁₁N 73.14 73

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and indispensable tool for the analysis of ionic and polar compounds like butylammonium formate within complex matrices. Its high sensitivity and selectivity allow for the simultaneous separation and identification of the individual components—butan-1-amine and formic acid—as well as the salt itself and related impurities.

In a typical LC-MS analysis, a reversed-phase (RP) column, such as a C18, is often employed. nih.gov The mobile phase composition is critical for achieving adequate separation of the polar amine and the short-chain organic acid. A common approach involves using a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), with an acidic modifier. sielc.comwjarr.com For MS-compatible methods, volatile acids like formic acid are preferred over non-volatile acids such as phosphoric acid. sielc.com The presence of formic acid in the mobile phase can also help to suppress the ionization of the amine, allowing for its retention and separation.

LC-MS methods have been successfully developed for the simultaneous determination of amines and organic acids in various samples. nih.gov These methods are validated for linearity, recovery, and precision, with the identity of each chromatographic peak confirmed by mass spectral analysis. nih.gov For instance, a method for analyzing amines and organic acids in citrus products used an isocratic mobile phase of 3mM phosphoric acid and a C18 column, with peak identity confirmed by MS. nih.gov In the context of butylammonium formate, such a method would allow for the quantification of both the cation (butylammonium) and the anion (formate).

Furthermore, LC coupled with tandem mass spectrometry (LC-MS/MS) provides enhanced specificity, which is crucial for analyzing complex samples where matrix effects can be significant. nih.govfrag-den-staat.de This technique uses multiple reaction monitoring (MRM) for analyte-specific detection, minimizing interferences and achieving low limits of detection. frag-den-staat.de Derivatization of the primary amine with reagents like 6-aminoquinoloyl-N-hydroxysuccinimidyl carbamate (B1207046) can also be employed to improve chromatographic retention and detection sensitivity in LC-MS analysis. acs.org

ParameterTypical ConditionSource(s)
Technique Reversed-Phase Liquid Chromatography-Mass Spectrometry (RP-LC-MS) nih.govacs.org
Stationary Phase C18 or other reversed-phase columns nih.govsci-hub.se
Mobile Phase Water/Acetonitrile or Water/Methanol with a volatile modifier sielc.comwjarr.com
Modifier Formic Acid (for MS compatibility) sielc.comsepscience.com
Detection ESI-MS, ESI-MS/MS (MRM mode) nih.govfrag-den-staat.de

Strategies for Enhancing Ionization Efficiency (e.g., Additives)

The efficiency of electrospray ionization (ESI) is highly dependent on the analyte's ability to form gas-phase ions. For a compound like butylammonium formate, both positive and negative ionization modes can be utilized, and the choice of mobile phase additives is crucial for maximizing signal intensity.

In positive ESI mode (ESI+), the goal is to detect the butylammonium cation. The addition of a weak organic acid, such as formic acid, to the mobile phase is a standard strategy. sepscience.comnih.gov This provides an excess of protons, which promotes the formation of the protonated molecule [M+H]⁺ and can improve ionization efficiency and signal stability. sepscience.com

In negative ESI mode (ESI-), the formate anion is detected. Interestingly, studies have shown that primary amines like n-butylamine can act as highly effective additives to enhance ionization efficiency in ESI- for a wide range of metabolites. nih.govnih.govresearchgate.net The use of n-butylamine as an additive has been reported to significantly increase the number of detected mass peaks and enhance signal intensity compared to traditional additives like ammonium (B1175870) hydroxide (B78521). nih.govresearchgate.net This suggests that when analyzing a sample containing butylammonium formate, the butan-1-amine component itself could potentially enhance the detection of the formate anion and other acidic species in the mixture.

Ammonium salts, such as ammonium formate or ammonium acetate (B1210297), are also commonly used as mobile phase additives. chromatographyonline.comresearchgate.net These salts can prevent the formation of undesirable sodium and potassium adducts, thereby enhancing the signal of the target analyte. researchgate.net The choice of additive depends on the specific goals of the analysis, whether it is to detect the cation, the anion, or other components in a complex mixture.

StrategyAdditiveIonization ModePurposeSource(s)
Protonation Formic AcidPositive (ESI+)Enhance formation of [M+H]⁺ ions sepscience.comnih.gov
Anion Signal Enhancement n-ButylamineNegative (ESI-)Increase signal intensity for acidic compounds nih.govnih.govresearchgate.net
Adduct Control Ammonium Formate/AcetatePositive/NegativePrevent alkali metal adducts, improve signal chromatographyonline.comresearchgate.net

Chromatographic Separation Sciences

Chromatographic techniques are fundamental for separating butan-1-amine and formic acid from reactants, by-products, and impurities, as well as for assessing the purity of the final salt.

High-Performance Liquid Chromatography (HPLC) for Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the workhorse method for the separation and purity assessment of non-volatile and polar compounds. For butylammonium formate, reversed-phase HPLC is the most common approach.

A typical HPLC method for separating a primary amine and an organic acid would utilize a C18 column. nih.govmjcce.org.mk The mobile phase often consists of an aqueous buffer and an organic modifier like acetonitrile or methanol. nih.govsielc.com To achieve good peak shape and retention for both the basic amine and the acidic component, the pH of the mobile phase must be carefully controlled. An acidic mobile phase, often prepared with phosphoric acid or, for MS compatibility, formic acid, is frequently used. sielc.comsci-hub.semjcce.org.mk For example, a method for analyzing organic acids in wine used a C18 column with a mobile phase of 5 mM H₃PO₄ at pH 2.1. mjcce.org.mk

For the analysis of aliphatic amines like butan-1-amine, which may have poor UV absorbance, pre-column derivatization is a common strategy to enhance detection. thermofisher.comhelsinki.fi Reagents such as o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl) react with the primary amine to form a derivative with strong UV or fluorescence signals, greatly improving sensitivity. thermofisher.com However, direct detection is also possible, particularly with detectors like evaporative light scattering (ELSD) or mass spectrometry. google.com

The combination of different retention mechanisms, such as in mixed-mode chromatography, can also be effective for the simultaneous analysis of amines and acids. sielc.com The purity of butylammonium formate can be determined by quantifying the peak areas of butan-1-amine and formic acid, as well as any detected impurities, against calibrated standards.

ComponentColumnMobile PhaseDetectionSource(s)
Organic Acids LiChrosorb RP-185 mM H₃PO₄ (pH 2.1)UV (210 nm) mjcce.org.mk
Aliphatic Amines Various RP columnsAcetonitrile/BufferUV/Fluorescence (after derivatization) thermofisher.comhelsinki.fi
Simultaneous Xbridge C183mM Phosphoric AcidPDA nih.gov

Supercritical Fluid Chromatography (SFC) in Advanced Separations

Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" alternative to normal-phase and, increasingly, reversed-phase HPLC. southampton.ac.ukacs.org Using supercritical CO₂ as the main mobile phase component, SFC offers faster separations and reduced organic solvent consumption. It is particularly well-suited for the analysis of polar and ionic compounds, including amine salts, which were once considered challenging for this technique. chromatographyonline.comsouthampton.ac.uk

The key to analyzing polar compounds like butylammonium formate by SFC is the use of a polar co-solvent (e.g., methanol) and additives in the mobile phase. southampton.ac.ukchromatographytoday.com Basic additives like diethylamine (B46881) or triethylamine (B128534) are used to improve the peak shape of acidic compounds, while acidic additives like trifluoroacetic acid are used for basic compounds. chromatographyonline.com For amine salts, a combination of additives or the use of ammonium salts like ammonium acetate can be effective, providing good peak shapes while maintaining MS compatibility. chromatographyonline.comnih.gov

The choice of stationary phase is also critical. Polar stationary phases such as those with diol, ethylpyridine, or aminopropyl functionalities are commonly used for separating polar analytes. southampton.ac.uknih.gov Ion-pair SFC, where an ion-pairing agent is added to the mobile phase, has proven to be a valuable technique for the separation of ionic analytes such as amine salts. chromatographyonline.comnih.gov A hydrophilic interaction liquid chromatography (HILIC)-type retention mechanism has also been postulated for the separation of some polar compounds on silica (B1680970) or diol columns in SFC. nih.gov

ParameterTypical ConditionPurposeSource(s)
Mobile Phase CO₂ with polar co-solvent (e.g., Methanol)Elute polar analytes southampton.ac.ukchromatographytoday.com
Additives Acids, Amines, Ammonium SaltsImprove peak shape, enhance selectivity, MS compatibility chromatographyonline.comchromatographyonline.comresearchgate.net
Stationary Phase Polar columns (Diol, Ethylpyridine, Cyano)Retain and separate polar compounds chromatographyonline.comsouthampton.ac.uknih.gov
Technique Variant Ion-Pair SFCSeparate ionic analytes like amine salts chromatographyonline.comnih.gov

Method Development Strategies for Mobile and Stationary Phases

Effective method development for the chromatographic analysis of butylammonium formate requires a systematic approach to optimizing both the mobile and stationary phases.

For HPLC , the primary variables are the stationary phase chemistry, mobile phase organic solvent, and mobile phase pH/modifier.

Stationary Phase: A standard C18 phase is a good starting point due to its versatility. nih.gov For simultaneous analysis of the amine and acid, mixed-mode phases that offer both reversed-phase and ion-exchange character can provide unique selectivity. sielc.com

Mobile Phase: The choice between methanol and acetonitrile as the organic modifier can alter selectivity. The pH of the aqueous portion is critical and should be adjusted to control the ionization state of both the amine and the acid to achieve optimal retention and peak shape. Using a volatile buffer system, like formic acid/ammonium formate, is essential when coupling to a mass spectrometer. shimadzu.com

For SFC , the parameter space is broader and includes co-solvent type, additive type and concentration, back pressure, and temperature.

Stationary Phase: A screening of several polar stationary phases (e.g., diol, 2-ethylpyridine, 2-picolylamine, cyano) is a common starting point to find the optimal selectivity for polar analytes. southampton.ac.uknih.gov

Mobile Phase: Methanol is the most common co-solvent. nih.gov A systematic evaluation of additives is crucial. Studies have shown that including ammonium salts (formate, acetate) or even water in the methanol co-solvent can substantially improve the separation of highly polar metabolites. nih.gov The combination of both an acidic and a basic additive can also be employed to fine-tune selectivity. chromatographyonline.com

In both HPLC and SFC, a Design of Experiments (DoE) approach can be efficiently used to screen multiple parameters simultaneously and identify the optimal analytical conditions.

X-ray Diffraction for Solid-State Molecular and Crystal Structure Determination

X-ray Diffraction (XRD) is the definitive technique for determining the three-dimensional atomic arrangement in a crystalline solid. rrcat.gov.inmyscope.training For butylammonium formate, single-crystal X-ray diffraction (SCXRD) would provide precise information on its molecular and crystal structure, confirming its formation as a salt and revealing the details of the intermolecular interactions that govern its solid-state properties.

In the solid state of butylammonium formate, one would expect to observe:

Proton Transfer: The transfer of the acidic proton from the carboxylic acid group of formic acid to the nitrogen atom of butan-1-amine, forming the butylammonium cation (CH₃(CH₂)₃NH₃⁺) and the formate anion (HCOO⁻).

Hydrogen Bonding: A robust network of hydrogen bonds between the ammonium group (N-H donors) of the cation and the carboxylate group (O acceptors) of the anion. This is a characteristic "ionic synthon" in amine-carboxylate salts. beilstein-journals.org

The structural information obtained from XRD, such as bond lengths, bond angles, and hydrogen bond geometries, is crucial for understanding the physical properties of the salt and for correlating its structure with its behavior in different analytical systems. beilstein-journals.orgacs.org

Structural FeatureExpected ObservationSignificanceSource(s) (by analogy)
Ionic State Presence of Butylammonium (R-NH₃⁺) and Formate (R'-COO⁻) ionsConfirms salt formation via proton transfer beilstein-journals.orgnih.govfu-berlin.de
Primary Interaction N⁺-H···O⁻ Hydrogen BondsStrong, directional interactions defining the primary structural motif beilstein-journals.orgacs.org
Secondary Interaction Van der Waals forces between alkyl chainsInfluences crystal packing and physical properties nih.govresearchgate.net
Coordination Each ion surrounded by counter-ionsDefines the crystal lattice and overall solid-state architecture researchgate.netnih.gov

Chemical Isotope Labeling Approaches in Mechanistic Research

Chemical isotope labeling is a powerful technique for elucidating the reaction mechanisms between butan-1-amine and formic acid. By substituting specific atoms with their heavier, stable isotopes, such as deuterium (B1214612) (²H or D) for hydrogen (¹H) or carbon-13 (¹³C) for carbon-12 (¹²C), researchers can trace the pathways of atoms from reactants to products and probe the nature of transition states. unam.mxacs.org This methodology is crucial for confirming reaction intermediates and determining the rate-limiting steps of the N-formylation process. wikipedia.orgnumberanalytics.com

The generally accepted mechanism for the N-formylation of a primary amine like butan-1-amine with formic acid proceeds via nucleophilic addition of the amine to the carbonyl carbon of formic acid, forming a tetrahedral intermediate. This is followed by dehydration to yield the final product, N-butylformamide. researchgate.netresearchgate.net Isotope labeling studies are designed to verify this pathway and provide deeper insight.

Carbon-13 (¹³C) Labeling Studies

¹³C labeling is primarily used to track the carbon backbone during a chemical transformation. In the context of the butan-1-amine and formic acid reaction, ¹³C-labeled formic acid (H¹³COOH) serves as an unambiguous tracer for the formyl group.

Experimental Design and Expected Findings:

A typical experiment involves reacting butan-1-amine with ¹³C-labeled formic acid. The resulting N-butylformamide is then analyzed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum of the product, N-butylformamide, would show a significantly enhanced signal for the carbonyl carbon, confirming that the formyl carbon in the product originates directly from the formic acid reactant. nih.gov

Mass Spectrometry: The mass spectrum of the product would show a molecular ion peak (M+1) that is one mass unit higher than the unlabeled product, corresponding to the incorporation of the single ¹³C atom.

These findings would conclusively demonstrate that the reaction is a direct formylation and not a more complex process involving C-C bond cleavage or rearrangement.

Table 1: Expected Analytical Results from ¹³C Labeling Experiment
ReactantLabeled PositionAnalytical TechniqueExpected Observation in Product (N-butylformamide)Inference
Formic AcidH¹³COOH¹³C NMRStrong signal at the formyl carbon chemical shift (~163 ppm)The formyl group is transferred directly from formic acid.
Formic AcidH¹³COOHMass SpectrometryMolecular ion peak shifted from m/z 101.15 to 102.15Confirmation of the incorporation of one ¹³C atom.

Deuterium (²H) Labeling and Kinetic Isotope Effects (KIE)

Deuterium labeling is instrumental in determining which bonds are broken during the rate-determining step of a reaction. libretexts.org This is achieved by measuring the kinetic isotope effect (KIE), which is the ratio of the reaction rate using the light isotope (kH) to the rate using the heavy isotope (kD). wikipedia.org

Primary KIE (kH/kD > 1): A significant primary KIE is observed when a bond to the isotopically substituted hydrogen is broken in the rate-determining step. For C-H bond cleavage, kH/kD values are typically in the range of 2–8. libretexts.org

Secondary KIE (kH/kD ≈ 1): A small or negligible KIE suggests that the bond to the labeled hydrogen is not broken in the rate-determining step. wikipedia.org

Inverse KIE (kH/kD < 1): An inverse KIE can occur when a bond to hydrogen becomes stiffer or more constrained in the transition state, often associated with a change in hybridization from sp² to sp³. wikipedia.org

In the formylation of butan-1-amine, deuterium labeling can be applied to either the formic acid (DCOOH or HCOOD) or the amine group (CH₃(CH₂)₃ND₂).

Scenario 1: Labeling the Formyl Hydrogen (DCOOH)

If the C-H bond of formic acid is broken in the rate-limiting step, reacting butan-1-amine with formyl-deuterated formic acid (DCOOH) should result in a primary kinetic isotope effect. For instance, studies on the electro-oxidation of formic acid, which also involves C-H bond cleavage, have shown KIE values of approximately 1.9 to 3.0, indicating that C-H bond breaking is indeed rate-limiting in those pathways. nih.gov A similar result would be expected for the direct formylation if the cleavage of the formyl C-H bond is the slow step, although this is generally not considered the rate-determining step in the standard amide formation mechanism. The more likely rate-determining step is the nucleophilic attack or the subsequent dehydration.

Scenario 2: Labeling the Acidic Hydrogen (HCOOD) and Amine Hydrogens (R-ND₂)

The reaction mechanism involves the transfer of protons, specifically from the carboxylic acid and the amine's nitrogen atom, to form the leaving group (water). Using deuterated formic acid (HCOOD) and a deuterated amine would allow investigation into the proton transfer steps. These hydrogens are labile and can rapidly exchange with the solvent, which can complicate the interpretation of KIEs unless the experiments are carefully designed. libretexts.org The rate-determining step is often the breakdown of the tetrahedral intermediate to eliminate water. If the N-H bond cleavage is part of this slow step, a primary KIE would be expected upon using N,N-dideuterio-butan-1-amine.

Table 2: Hypothetical Kinetic Isotope Effect (KIE) Data and Mechanistic Implications
Labeled ReactantMeasured KIE (kH/kD)Interpretation
DCOOH (Formyl-deuterated)~1.0Cleavage of the formyl C-H bond is not part of the rate-determining step.
CH₃(CH₂)₃ND₂ (Amine-deuterated)> 1 (e.g., 2-4)Cleavage of an N-H bond is involved in the rate-determining step, likely during the collapse of the tetrahedral intermediate to expel water.
HCOOD (Acid-deuterated)> 1Proton transfer from the hydroxyl group is part of the rate-determining step. This could also be complicated by solvent exchange.

These isotopic labeling experiments, by providing direct evidence of atomic origins and insight into the kinetics of bond-breaking events, are indispensable for constructing a detailed and accurate mechanistic picture of the reaction between butan-1-amine and formic acid. numberanalytics.comosti.gov

Applications in Chemical Science and Engineering

Role as Chemical Intermediates in Diverse Organic Syntheses

Butylammonium (B8472290) formate (B1220265) is a valuable precursor in the synthesis of a wide array of chemical products, leveraging the reactivity of the butan-1-amine component.

Synthesis of Agrochemicals

Butan-1-amine is a key building block in the manufacturing of certain agrochemicals. wikipedia.orgchemicalbook.comtaylorandfrancis.commanavchem.combasf.comdataintelo.com For instance, it is a precursor to the systemic fungicide benomyl (B1667996) and is used in the synthesis of thiocarbazide-based pesticides. wikipedia.orgchemicalbook.comtaylorandfrancis.com The use of butan-1-amine;formic acid can be a practical method for introducing the n-butylamine moiety in these synthetic pathways. The formate salt can offer advantages in terms of handling and controlled release of the amine during the reaction.

Table 1: Agrochemicals Derived from Butan-1-amine

Agrochemical ClassSpecific Compound ExampleRole of Butan-1-amine
FungicideBenomylPrecursor in the synthesis pathway wikipedia.org
PesticideThiocarbazidesKey reactant in the manufacturing process wikipedia.orgchemicalbook.comtaylorandfrancis.com

Production of Industrial Solvents and Specialty Chemicals

The applications of butan-1-amine extend to the production of industrial solvents and a variety of specialty chemicals. wikipedia.orgchemicalbook.com Butylammonium formate itself is considered a protic ionic liquid and has been investigated as an alternative solvent, for example in liquid chromatography methods. ohiolink.edutandfonline.comresearchgate.netresearchgate.net Studies have explored alkylammonium formate ionic liquids, including butylammonium formate (BAF), as replacements for organic mobile phases in reversed-phase liquid chromatography. tandfonline.comresearchgate.net

In the realm of specialty chemicals, butan-1-amine is a precursor for the manufacture of N,N′-dibutylthiourea, which functions as a rubber vulcanization accelerator, and n-butylbenzenesulfonamide, a plasticizer for nylon. wikipedia.orgtaylorandfrancis.com Furthermore, tri-n-butylammonium formate has been utilized as a hydrogen donor in the catalytic transfer hydrogenation of vegetable and animal oils, a process that modifies their physical properties. googleapis.com Butylammonium formate has also been employed in the synthesis of protected oligonucleotide derivatives, highlighting its role in the production of complex specialty chemicals for biochemical research. oup.com Additionally, iodopropynyl n-butylamine formate is used as a preservative in some cosmetic formulations. google.com

Table 2: Industrial and Specialty Chemicals Associated with Butan-1-amine and its Formate Salt

Chemical CategorySpecific Product/ApplicationFunction of Butan-1-amine/Formate Salt
Industrial SolventLiquid ChromatographyButylammonium formate as a mobile phase component ohiolink.edutandfonline.comresearchgate.net
Rubber AdditiveN,N′-dibutylthioureaPrecursor for vulcanization accelerator wikipedia.orgtaylorandfrancis.com
Plasticizern-ButylbenzenesulfonamidePrecursor for nylon plasticizer wikipedia.orgtaylorandfrancis.com
HydrogenationHydrogenation of oilsTri-n-butylammonium formate as a hydrogen donor googleapis.com
Specialty ChemicalOligonucleotide SynthesisButylammonium formate as a reagent oup.com
PreservativeCosmetic FormulationsIodopropynyl n-butylamine formate as an active ingredient google.com

Manufacturing of Dyes and Emulsifiers

Butan-1-amine serves as an intermediate in the synthesis of dyes and emulsifying agents. wikipedia.orgchemicalbook.commanavchem.comatamanchemicals.comimarcgroup.com While the direct use of this compound in these specific manufacturing processes is not extensively documented in publicly available literature, the salt provides a convenient source of the amine for the necessary chemical transformations. The textile dye production industry is a notable consumer of butan-1-amine. imarcgroup.com

Catalytic Applications in Chemical Transformations

The utility of the this compound system is also evident in the field of catalysis, where it can play a role in both organocatalysis and phase transfer catalysis.

Organocatalysis and its Mechanistic Foundations

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. While direct use of this compound as an organocatalyst is not widely reported, di-n-butylamine has been employed as an organocatalyst in the synthesis of 2-amino-3-cyano-4H-chromen-4-ylphosphonates. atamanchemicals.com This suggests a potential for related amine salts to be involved in similar catalytic cycles.

In a related application, n-butylamine has been used to initiate the ring-opening polymerization of N-carboxyanhydrides to produce polypeptides. Although n-butylamine acts as an initiator rather than a catalyst in this case, the reaction is often accelerated by the presence of an organocatalyst.

Phase Transfer Catalysis in Reaction Acceleration

Phase transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases. Tetra-n-butylammonium formate, a derivative of butan-1-amine, has been used as a phase transfer catalyst. For instance, it has been employed in a biphasic dichloromethane-water mixture for the synthesis of a hydride complex. liv.ac.uk In this system, the tetra-n-butylammonium cation transports the formate anion from the aqueous phase to the organic phase where the reaction with the metal complex occurs. liv.ac.uk This demonstrates the principle of using a butylammonium salt to shuttle reactive species across a phase boundary, thereby accelerating the reaction.

Enhancement of Ionization Efficiency in Analytical Mass Spectrometry

In the field of analytical chemistry, particularly mass spectrometry (MS), the choice of solvent additives can profoundly influence the efficiency of the electrospray ionization (ESI) process. A study comparing n-butylamine with traditional additives like ammonium (B1175870) hydroxide (B78521) and formic acid revealed its effectiveness in enhancing metabolite coverage in ESI-MS analysis, especially in the negative ion mode (ESI(-)). nih.govnih.gov

Evaluation of the mass spectrometry data indicated that n-butylamine is one of the most effective additives for analyzing metabolite composition in ESI(-). nih.govresearchgate.net It was observed that the use of n-butylamine as an additive led to a significant increase in the number of detected mass peaks and enhanced signal intensity in the 700–1000 m/z range, which includes molecules like phospholipids (B1166683) and triacylglycerols. nih.gov This suggests that n-butylamine facilitates better ionization of high-molecular-weight metabolites compared to conventional additives. nih.gov While formic acid is a common additive, under certain conditions, it has been shown to suppress ionization in the negative ion mode. acs.org

The following table summarizes the comparative effect of different additives on the number of detected mass peaks in plasma samples.

AdditiveCommon Mass PeaksUnique Mass Peaks
n-Butylamine1089327
Ammonium Hydroxide1089186
Formic Acid108967

This data is derived from a study on untargeted mass spectrometry analysis of plasma metabolite composition. researchgate.net

Despite its benefits, the use of alkylamines like n-butylamine can lead to contamination of the mass spectrometry instrument. nih.gov Therefore, specific decontamination procedures are necessary to mitigate this issue and allow for high-sensitivity analysis. nih.govnih.govresearchgate.net

Contributions to Advanced Materials Science and Polymer Chemistry

The reactivity of butan-1-amine and the properties of the resulting formate salt are instrumental in the synthesis and modification of advanced materials, including polymers and perovskites.

Amines are fundamental building blocks in polymer science, utilized in various polymerization techniques such as polycondensation and ring-opening polymerization. numberanalytics.com The reactivity of the primary amine group in butan-1-amine allows for its incorporation into polymer structures, which can significantly influence the material's mechanical, thermal, and chemical properties. numberanalytics.com

In one specific application, the reaction of n-butylamine with triethylammonium (B8662869) formate is used to synthesize N-butylformamide. acs.org This condensation reaction proceeds smoothly, yielding a high-purity product. The process involves a reactive distillation where n-butylamine is well-bound to the formate. acs.org

Amine-functionalized polymers can be synthesized through various methods, including the modification of existing polymers or the polymerization of amine-containing monomers. numberanalytics.comgoogle.com These polymers exhibit enhanced thermal stability and chemical resistance due to intermolecular interactions like hydrogen bonding. numberanalytics.com

Anion exchange membranes (AEMs) are critical components in various electrochemical technologies, including water electrolysis and fuel cells. researchgate.netfuelcellstore.com The development of high-performance AEMs often involves the use of amine-functionalized polymers. For instance, n-butylamine has been used in the cross-linking process to create aggregated forms of quaternized membranes (acS-QAPSF). researchgate.net

AEMs facilitate the transport of anions while preventing fuel crossover, and their properties such as ion exchange capacity, ionic conductivity, and stability are crucial for device performance. researchgate.netfuelcellstore.com Specialized AEMs, like the Sustainion® X37-FA membrane, are designed for specific applications such as the conversion of CO2 to formic acid in an electrolyzer. dioxidematerials.com These membranes are optimized for low crossover and high performance. dioxidematerials.com

Perovskite solar cells (PSCs) are a promising photovoltaic technology, but their efficiency and stability are often limited by defects in the polycrystalline perovskite film. techscience.com These defects, present at the bulk, grain boundaries, and interfaces, can act as non-radiative recombination centers for charge carriers. techscience.comrsc.org

Surface passivation using organic molecules is a key strategy to mitigate these defects. techscience.com Lewis bases, such as amines, can passivate positively charged defects like under-coordinated Pb2+ ions. rsc.org While specific studies detailing the use of butylammonium formate are not prevalent, the principle of using amine-containing compounds for defect passivation is well-established. For example, molecules with amine groups can form hydrogen bonds with components of the perovskite, passivating defects and suppressing non-radiative recombination. mdpi.comrsc.org

The introduction of passivating agents can lead to improved crystallinity, larger grain sizes, and reduced defect density in the perovskite film, ultimately enhancing the power conversion efficiency and stability of the solar cell. researchgate.net

Development of Anion Exchange Membranes and Related Polymeric Systems

Involvement in Carbon Dioxide Utilization Technologies

The chemical duo of butan-1-amine and formic acid plays a role in the growing field of carbon dioxide (CO2) utilization, which aims to convert captured CO2 into valuable chemicals and fuels.

Formic acid is considered a promising liquid organic hydrogen carrier (LOHC) because it can be safely stored and transported as a liquid and later decomposed to release hydrogen gas (H2) and CO2. pnnl.govvupas.eunih.gov This process is reversible; CO2 can be hydrogenated to reform formic acid, creating a renewable cycle for hydrogen storage. vupas.eunih.gov

The hydrogenation of CO2 to formic acid can be achieved through various catalytic processes. vupas.euacs.org One method involves the reaction of CO2, a tertiary amine, and hydrogen. vupas.eu The captured CO2 can serve as a feedstock for producing formic acid, which can then be used as a hydrogen carrier for applications like fuel cells. pnnl.govvoltachem.com The use of renewable energy for the electrochemical production of formic acid from CO2 can lead to a significant reduction in greenhouse gas emissions compared to conventional methods. voltachem.commdpi.com

The efficiency of CO2 conversion and the subsequent release of hydrogen are critical for the viability of formic acid as an LOHC. Research is ongoing to develop more efficient catalysts and processes for both the hydrogenation of CO2 and the dehydrogenation of formic acid. pnnl.govnih.gov

Environmental Chemical Research Aspects

Investigation of Environmental Fate and Transformation Products

The environmental fate and transformation products of butan-1-amine and formic acid are influenced by their physical and chemical properties and their interactions with different environmental compartments.

Butan-1-amine:

Butan-1-amine is a colorless liquid that may turn yellow upon storage in air and has a characteristic fishy, ammonia-like odor. wikipedia.orgebi.ac.ukchemistryviews.org It is miscible with water and soluble in organic solvents. nih.gov Due to its pKa of 10.78, it will exist almost entirely in its protonated form in the environment. ebi.ac.uk This high water solubility and cationic nature mean that volatilization from moist soil or water surfaces is not a significant fate process. It is expected to have high mobility in soil. The potential for bioconcentration in aquatic organisms is considered low. nih.gov When heated to decomposition, it emits toxic fumes, including nitrogen oxides. globalresearchonline.net The degradation of amines can lead to the formation of various products, such as simple alcohols, aldehydes, ketones, and more complex multifunctional carbonyls and nitrates. nih.gov One identified transformation product of a related compound under experimental conditions is N-Butyl-N-(3-(4-(2-butyl-5-(methylsulfonamido) benzofuran-3-carbonyl)phenoxy) propyl) butan-1-amine Oxide. psu.edu Electrochemical degradation studies have shown that butan-1-amine can be a degradation product of larger amine compounds. voltachem.com

Formic Acid:

Formic acid is a colorless liquid with a pungent odor that is naturally produced by plants, insects, and bacteria. copernicus.orgumich.edu It is also released into the environment through industrial activities, such as in the manufacturing of consumer products, and as a byproduct in the production of other chemicals like acetic acid. copernicus.org In soil and water, formic acid is expected to biodegrade rapidly. copernicus.org In the air, it reacts with hydroxyl radicals. copernicus.org Formic acid is a major constituent of precipitation in both urban and remote areas. cdc.gov A significant atmospheric transformation pathway involves formaldehyde (B43269), which is hydrated in cloud droplets to form methanediol. This intermediate can then be oxidized to produce formic acid. nih.govcdc.gov Formic acid and formate (B1220265) are considered the final stable chemical species before the complete mineralization of organic molecules during oxidative degradation in aqueous solutions. osti.gov Under advanced oxidation processes, the primary degradation products are ultimately carbon dioxide and water. ncert.nic.in

Environmental Fate and Degradation Summary

CompoundAtmospheric Degradation PathwayAquatic Degradation PathwayKey Transformation Products
Butan-1-amineReaction with hydroxyl radicals; produces toxic nitrogen oxides upon combustion. nih.govwikipedia.orgebi.ac.ukchemistryviews.orgReadily biodegradable; hydrolysis is not significant. wikipedia.orgNitrogen oxides (combustion), various organic compounds (aldehydes, ketones). nih.govglobalresearchonline.net
Formic AcidReaction with hydroxyl radicals; formation from oxidation of formaldehyde/methanediol in clouds. nih.govcdc.govchemicalbook.comcopernicus.orgReadily biodegradable; catalyzed decomposition in water. copernicus.orgumich.edunih.govCarbon dioxide, water. umich.edunih.govncert.nic.in

Lifecycle Assessment Methodologies in Sustainable Production of Formic Acid

Lifecycle Assessment (LCA) is a critical tool for evaluating the environmental performance of chemical production processes. For formic acid, LCA methodologies are being employed to assess and compare sustainable production routes against conventional methods, which are typically based on fossil fuels. worktribe.com

A key area of research is the production of formic acid from captured carbon dioxide (CO2), a process known as Carbon Capture and Utilisation (CCU). osti.gov One innovative approach involves synthesizing formic acid from CO2 captured directly from the air (Direct Air Capture or DAC) combined with the use of green hydrogen produced via electrolysis powered by renewable energy. osti.gov A cradle-to-gate LCA of such a Power-to-Formic-Acid (PtFA) process revealed a 92% reduction in CO2 equivalent emissions compared to conventional production (190.72 vs. 2190 kg CO2eq./tonne FA). osti.gov This sustainable pathway also demonstrated a 94% reduction in water use and a 92% decrease in fossil resource consumption. osti.gov

Another LCA study focused on formic acid synthesis from DAC CO2 utilizing waste heat from an adjacent industrial facility, such as a fertilizer plant. rsc.orgrsc.org This cradle-to-gate assessment showed that when powered by renewable energy, the process could achieve a net negative global warming potential of -0.806 kg CO2 eq. per kg of formic acid produced, in stark contrast to the +2.03 kg CO2 eq. emitted by the best traditional methods. rsc.org The utilization of waste heat significantly lowers the energy demand of the process, leading to substantial reductions in ozone depletion, fossil fuel depletion, and other environmental impacts. rsc.org

These LCA studies provide a holistic assessment from technical, economic, and environmental perspectives. osti.gov They help identify the major contributors to capital and operating expenditures, as well as the primary drivers of carbon emissions within the production chain. osti.gov For instance, in the PtFA process, the DAC unit and the electrolyzer are the main capital costs, while catalysts and electricity are the primary operational costs. osti.gov Such analyses are crucial for guiding future policy and industrial applications towards more sustainable chemical manufacturing. rsc.org

Comparison of Formic Acid Production Methods (LCA Data)

Production MethodCO2 eq. Emissions (per tonne FA)Key FeaturesReference
Conventional (Fossil Fuel-based)~2190 kgTraditional industrial process. osti.gov
Power-to-Formic-Acid (PtFA) with DAC and Green Hydrogen~190.72 kg92% reduction in emissions vs. conventional. Utilizes renewable energy. osti.gov
DAC with Waste Heat Integration-806 kg (net negative)Utilizes industrial waste heat and renewable energy. rsc.org

Q & A

Q. What experimental methods are used to quantify formic acid emissions from cellulosic materials in heritage conservation studies?

Formic acid emissions from materials like aged paper or wood are quantified using ion chromatography (IC) and gas chromatography-mass spectrometry (GC-MS). These methods measure area-specific emission rates (SERa) under controlled conditions (e.g., 23°C, 50% RH). For example, IC can detect formic acid at concentrations as low as 0.05 µg m⁻³, while GC-MS identifies co-emitted VOCs like acetic acid, which often dominates emission profiles . Calibration curves and blank chamber measurements are critical to account for background contamination.

Q. How is N-methylbutan-1-amine synthesized from butan-1-amine and formic acid?

The Eschweiler-Clarke reaction employs formic acid and formaldehyde to methylate primary amines. Butan-1-amine reacts with formaldehyde to form an imine intermediate, which is reduced in situ by formic acid. The reaction proceeds under mild conditions (e.g., reflux in aqueous solution) and yields N-methylbutan-1-amine with >80% efficiency. Key parameters include stoichiometric excess of formic acid (3:1 molar ratio) and pH control to avoid side reactions like over-alkylation .

Q. What role does butan-1-amine play in synthetic organic chemistry beyond alkylation reactions?

Butan-1-amine serves as a nucleophile in reductive amination (e.g., with ketones like pentan-3-one) and as a ligand in coordination chemistry. Its primary amine group facilitates hydrogen bonding in supramolecular assemblies. For example, in reductive amination, Raney nickel catalyzes the reaction of butan-1-amine with carbonyl compounds under H₂ gas, yielding secondary amines .

Advanced Research Questions

Q. How do temperature and relative humidity (RH) influence formic acid emission rates from cellulosic materials?

Experimental studies show that lowering temperature from 23°C to 10°C reduces SERa by 2–4×, while reducing RH from 50% to 20% decreases emissions by ≥2×. This is attributed to reduced molecular mobility and hydrolysis rates at lower temperatures. For instance, archaeological wood emits 145 µg m⁻² h⁻¹ at 23°C vs. 36 µg m⁻² h⁻¹ at 10°C. Controlled chamber experiments with Tiny-Tag sensors (±0.4°C, ±3% RH) validate these trends .

Q. What methodological considerations resolve contradictions in VOC emission data from aged paper samples?

Discrepancies arise from variations in sample age, lignin content, and storage history. For example, 19th-century cotton paper emits formic acid at 33 µg m⁻² h⁻¹, while modern wood-pulp paper emits 10 µg m⁻² h⁻¹. Standardizing test conditions (e.g., ISO 554 for RH control) and using mass-specific emission rates (SERm) normalize data across studies. Statistical tools like principal component analysis (PCA) differentiate degradation-derived VOCs from ambient contaminants .

Q. How can reactive extraction with trioctylamine (TOA) optimize formic acid recovery from aqueous solutions?

TOA dissolved in isoamyl alcohol achieves a distribution coefficient (K_D) of 14.5 for formic acid at 298 K. The extraction efficiency depends on amine-acid complexation (5:1 to 7:1 stoichiometry) and solvent polarity. LSER models predict K_D with R² = 0.98, using parameters like hydrogen-bond acidity. This method outperforms physical extraction by >10× and is scalable for industrial wastewater treatment .

Q. What challenges arise in distinguishing formic acid emissions from multiple indoor sources in heritage conservation?

Formic acid overlaps with emissions from adhesives, paints, and wood coatings. To isolate material-specific contributions, researchers use isotopic labeling (δ¹³C analysis) and time-resolved emission profiling. For example, cellulose acetate film emits 1,200 µg m⁻² h⁻¹ of acetic acid, 10× higher than wood packaging. Controlled microenvironments and material segregation are recommended to mitigate cross-contamination .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.